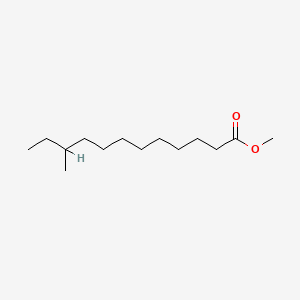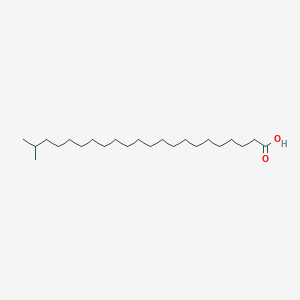![molecular formula C9H6BrN3 B3044375 8-Bromo-1,5-dihydrodipyrrolo[2,3-b:2',3'-e]pyridine CAS No. 1000340-32-8](/img/new.no-structure.jpg)
8-Bromo-1,5-dihydrodipyrrolo[2,3-b:2',3'-e]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-1,5-dihydrodipyrrolo[2,3-b:2’,3’-e]pyridine is a heterocyclic compound that contains both pyrrole and pyrazine rings. This compound is part of a broader class of fused heterocyclic compounds, which are known for their diverse applications in organic optoelectronic materials, pharmaceuticals, and other fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1,5-dihydrodipyrrolo[2,3-b:2’,3’-e]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dibromo-6-chloropyrazin-2-amine.
Sonogashira Cross-Coupling: This step involves palladium-catalyzed Sonogashira cross-coupling, followed by base-induced C–N cyclization to produce the pyrrolo[2,3-b]pyrazine scaffold.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-1,5-dihydrodipyrrolo[2,3-b:2’,3’-e]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out under mild conditions.
Oxidation and Reduction: Specific reagents and conditions for these reactions would depend on the desired transformation.
Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions would yield derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
8-Bromo-1,5-dihydrodipyrrolo[2,3-b:2’,3’-e]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Bromo-1,5-dihydrodipyrrolo[2,3-b:2’,3’-e]pyridine is not well-documented. compounds with similar structures often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways and molecular targets would depend on the specific application and context .
Comparison with Similar Compounds
Pyrrolo[2,3-b]pyrazine Derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pyrrolothieno-pyrazine Derivatives: These compounds have a thiophene ring fused to the pyrazine ring and are used in similar applications.
Uniqueness: 8-Bromo-1,5-dihydrodipyrrolo[2,3-b:2’,3’-e]pyridine is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. This makes it a versatile building block for the synthesis of more complex molecules .
Properties
CAS No. |
1000340-32-8 |
|---|---|
Molecular Formula |
C9H6BrN3 |
Molecular Weight |
236.07 g/mol |
IUPAC Name |
8-bromo-2,4,10-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7,11-pentaene |
InChI |
InChI=1S/C9H6BrN3/c10-7-5-1-3-12-9(5)13-6-2-4-11-8(6)7/h1-4,11H,(H,12,13) |
InChI Key |
UPECHEPHCNRNNX-UHFFFAOYSA-N |
SMILES |
C1=CNC2=NC3=C(C(=C21)Br)NC=C3 |
Canonical SMILES |
C1=CNC2=NC3=C(C(=C21)Br)NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















